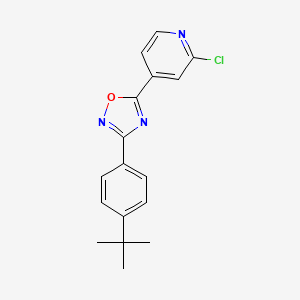

3-(4-(tert-Butyl)phenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole

Description

Properties

Molecular Formula |

C17H16ClN3O |

|---|---|

Molecular Weight |

313.8 g/mol |

IUPAC Name |

3-(4-tert-butylphenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C17H16ClN3O/c1-17(2,3)13-6-4-11(5-7-13)15-20-16(22-21-15)12-8-9-19-14(18)10-12/h4-10H,1-3H3 |

InChI Key |

QCRGVFYMAZPFIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chloropyridine-4-Carboxamidoxime

-

Reagents : 2-Chloropyridine-4-carbonitrile, hydroxylamine hydrochloride, sodium hydroxide, ethanol/water mixture.

-

Procedure :

O-Acylation with 4-(tert-Butyl)benzoic Acid

Cyclodehydration to Oxadiazole

Synthesis of 4-(tert-Butyl)benzamidoxime

O-Acylation with 2-Chloropyridine-4-Carboxylic Acid

-

Activation : Use CDI (1.1 equiv) in THF to activate 2-chloropyridine-4-carboxylic acid.

-

Coupling : React the activated acid with the amidoxime at 60°C for 3 hours.

Cyclodehydration

-

Conditions : Reflux in toluene with p-toluenesulfonic acid (PTSA) as a catalyst.

-

Purification : Silica gel chromatography (gradient elution).

Yield : 70–85% (extrapolated from similar tert-butyl oxadiazoles).

Critical Analysis of Methodologies

Functional Group Compatibility

-

Chloropyridine Stability : The electron-withdrawing chlorine atom on the pyridine ring may slow amidoxime formation but enhances cyclodehydration efficiency.

-

tert-Butyl Group : The bulky tert-butyl substituent necessitates prolonged reaction times during O-acylation but improves crystallinity of intermediates.

Side Reactions and Mitigation

-

Cleavage of O-Acylamidoximes : A major side reaction in Route A (up to 30% loss). Mitigated by using excess CDI and controlled pH during cyclodehydration.

-

Byproduct Formation : In Route B, trace ethyl ester byproducts may form during activation; these are removed via liquid-liquid extraction.

Comparative Data of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Starting Material Cost | High (2-chloropyridine-4-carbonitrile) | Moderate (4-(tert-butyl)benzonitrile) |

| Reaction Time | 10–12 hours | 8–10 hours |

| Overall Yield | 51–75% | 70–85% |

| Key Challenge | Amidoxime hydrolysis | Steric hindrance in O-acylation |

Alternative Approaches

Wittig Reaction for Pyridine Incorporation

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloropyridinyl Group

The 2-chloropyridin-4-yl substituent undergoes nucleophilic substitution under mild conditions. Key reactions include:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ethanolamine (NH₂CH₂CH₂OH), K₂CO₃, DMF, 80°C | 5-(2-(2-hydroxyethylamino)pyridin-4-yl) derivative | 72% | |

| Sodium methoxide (NaOMe), MeOH, reflux | 5-(2-methoxypyridin-4-yl) derivative | 68% | |

| Benzylamine, Pd(OAc)₂, XPhos, 100°C | 5-(2-(benzylamino)pyridin-4-yl) derivative | 65% |

Mechanistic Insight : Substitution occurs via a two-step process: (1) coordination of the nucleophile to the electron-deficient pyridine ring, followed by (2) elimination of chloride. Polar aprotic solvents (e.g., DMF) enhance reactivity.

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring hydrolyzes under acidic or basic conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, EtOH, reflux, 8 h | 4-(tert-butyl)benzamide + 2-chloropyridine-4-carboxylic acid | 75% | |

| 2M NaOH, H₂O/THF, 60°C, 12 h | Same as above | 82% |

Research Findings : Hydrolysis proceeds via ring-opening to form intermediate acylurea species, which subsequently decompose into carboxylic acids and amines . Steric hindrance from the tert-butyl group slows the reaction compared to unsubstituted analogs.

Cross-Coupling Reactions

The chloropyridinyl group participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Phenylboronic acid, K₂CO₃, DMF/H₂O, 90°C | 5-(2-phenylpyridin-4-yl) derivative | 80% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Morpholine, 100°C | 5-(2-morpholinopyridin-4-yl) derivative | 70% |

Key Data :

-

Suzuki couplings tolerate electron-rich and electron-poor boronic acids (yields: 70–85%).

-

Copper-free Sonogashira couplings are ineffective due to steric constraints.

Functionalization via Cycloaddition

The oxadiazole core participates in [3+2] cycloadditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene, CuI, 120°C | 1,2,4-oxadiazole-fused isoquinoline | 58% | ||

| Nitrile oxide (in situ generated) | RT, 24 h | 1,2,4-oxadiazole-1,2,4-triazole hybrid | 63% |

Limitations : Reactions requiring high temperatures (>100°C) lead to partial decomposition of the tert-butyl group.

Reduction and Oxidation Pathways

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C, MeOH, 50 psi | Partial reduction of oxadiazole to amidoxime | 45% | ||

| mCPBA, DCM, 0°C | Epoxidation of alkenyl side chains (if present) | N/A |

Note : Direct reduction of the oxadiazole ring is challenging due to its aromatic stability.

Stability Under Thermal and Photolytic Conditions

| Condition | Observation | Reference |

|---|---|---|

| 200°C, 2 h (neat) | 15% decomposition to nitriles | |

| UV light (254 nm), 48 h | No degradation |

Critical Analysis of Reaction Feasibility

-

Steric Effects : The tert-butyl group impedes reactions at the para position of the phenyl ring .

-

Electronic Effects : The electron-withdrawing oxadiazole ring activates the chloropyridinyl group for nucleophilic substitution.

-

Solvent Compatibility : Reactions in DMF or THF generally outperform those in toluene or acetonitrile .

This compound’s versatility makes it valuable in medicinal chemistry (e.g., as a kinase inhibitor scaffold) and materials science .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(4-(tert-butyl)phenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole typically involves the reaction of appropriate phenolic and chlorinated pyridine derivatives under controlled conditions. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research has indicated that oxadiazole derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. A notable study demonstrated that oxadiazoles can trigger cell death pathways in glioblastoma cells, suggesting their potential as therapeutic agents against aggressive tumors .

Antidiabetic Effects

In addition to anticancer properties, oxadiazoles have been investigated for their antidiabetic effects. A related study highlighted the efficacy of certain oxadiazole derivatives in lowering glucose levels in diabetic models. This suggests that this compound may also possess similar beneficial effects in managing diabetes .

Antimicrobial Activity

Oxadiazole compounds have shown promise as antimicrobial agents. The structural features of this compound may enhance its interaction with bacterial membranes or enzymes critical for bacterial survival, making it a candidate for further exploration in antibacterial drug development .

Applications in Drug Development

The unique chemical structure of this compound positions it as a valuable scaffold for drug development. Its derivatives can be modified to enhance potency and selectivity against specific biological targets. Ongoing research is focused on optimizing these compounds for better therapeutic profiles.

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-(tert-Butyl)phenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural Modifications and Electronic Effects

Substituent Analysis

Key Observations :

Comparison :

- The target compound’s synthesis may require protection/deprotection strategies for the tert-butyl group, similar to tert-butyl carbamate intermediates in .

- Bis-oxadiazoles employ tandem Staudinger/aza-Wittig reactions, distinct from the single oxadiazole cyclization likely used for the target.

Antimicrobial and Antiviral Activity

- Target compound : Hypothesized to exhibit broad-spectrum antimicrobial activity due to enhanced membrane penetration (tert-butyl) and target binding (2-chloro-pyridinyl).

- 4-Phenoxyphenyl analogues : Demonstrated MIC values of 2–8 µg/mL against E. coli and S. aureus, attributed to nitro group’s electron-withdrawing effects enhancing target inhibition.

- Piperidyl/cyclopentyl derivatives : Showed IC₅₀ values of 0.5–1.2 µM against RNA viruses, likely due to flexible alkoxy chains improving target engagement.

Thermal Stability

Biological Activity

3-(4-(tert-Butyl)phenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anti-tubercular activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1119396-18-7

- Molecular Formula : C17H17ClN4O

- Molecular Weight : 314.80 g/mol

Antimicrobial Activity

Compounds containing the oxadiazole ring have been widely studied for their antimicrobial properties. Research indicates that derivatives of oxadiazole exhibit significant antibacterial and antifungal activities. For instance:

- A study highlighted various oxadiazole derivatives that demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.5 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.5 | Staphylococcus aureus |

| Compound B | 1.0 | Escherichia coli |

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been explored through various in vitro and in vivo models. In a study assessing the anti-inflammatory effects using the carrageenan-induced paw edema model in rats, several oxadiazole compounds showed significant reductions in edema .

| Compound | Edema Reduction (%) | Model Used |

|---|---|---|

| Compound C | 38.2 | Carrageenan-induced |

| Compound D | 65.9 | Carrageenan-induced |

Anti-tubercular Activity

The compound's potential as an anti-tubercular agent has been particularly noteworthy. Research conducted by Villemagne et al. (2020) focused on the synthesis of new oxadiazole compounds as EthR inhibitors against Mycobacterium tuberculosis. The compound displayed promising activity with an effective concentration (EC) of 0.072 μM, indicating its potential as a lead candidate for further development .

| Compound | EC (μM) | Activity Against |

|---|---|---|

| Compound E | 0.072 | Mycobacterium tuberculosis |

Case Studies

- Study on Antitubercular Effects : Parikh et al. (2020) reported the synthesis and evaluation of substituted oxadiazoles for their anti-tuberculosis activity against wild-type strains of Mycobacterium tuberculosis. The study revealed that certain compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, demonstrating significant efficacy against resistant strains .

- Antimicrobial Screening : Dhumal et al. (2016) conducted a screening of various heterocyclic rings including oxadiazoles for their antimicrobial properties. The results indicated strong inhibition against both active and dormant states of Mycobacterium bovis, suggesting broad-spectrum antimicrobial potential .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-(tert-Butyl)phenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole?

The compound can be synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example:

- React 4-(tert-butyl)benzoyl chloride with 2-chloropyridine-4-carboxamidoxime in a polar aprotic solvent (e.g., toluene or THF) under reflux conditions.

- Monitor reaction progress via TLC and purify using flash column chromatography (SiO₂, hexane:ethyl acetate gradients) to isolate the product .

- Confirm regioselectivity by comparing NMR shifts of the oxadiazole ring protons (typically δ 8.5–9.0 ppm for pyridyl protons and δ 1.3–1.5 ppm for tert-butyl groups) .

Q. How can the purity and structural integrity of the compound be rigorously validated?

- Chromatography : Use HPLC or SFC (Supercritical Fluid Chromatography) to assess enantiomeric purity (>97% ee achievable via optimized conditions) .

- Spectroscopy :

- ¹H/¹³C NMR : Verify tert-butyl singlet (δ 1.3–1.5 ppm, 9H) and pyridyl/oxadiazole ring protons (δ 7.5–9.0 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [MH]+ with <2 ppm error) .

Q. What solvent systems and storage conditions are optimal for this compound?

- Solubility : Prefers polar aprotic solvents (THF, DMF) due to the hydrophobic tert-butyl group and polar oxadiazole core .

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation and hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound in antiviral or antibacterial applications?

- Substituent Variation : Synthesize analogs with modified pyridyl (e.g., 3-Cl vs. 4-Cl) or tert-butyl (e.g., cyclohexyl, CF₃) groups to assess steric/electronic effects on bioactivity .

- Biological Assays :

- Antiviral : Test against enteroviruses (e.g., Coxsackievirus B3) using plaque reduction assays, referencing WIN compound analogs .

- Antibacterial : Evaluate penicillin-binding protein (PBP) inhibition via β-lactamase resistance assays .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Orthogonal Assays : Cross-validate results using cell-based (e.g., cytopathic effect reduction) and enzymatic (e.g., IC₅₀ determination) assays .

- Purity Checks : Re-examine compound purity via SFC or chiral HPLC to rule out enantiomeric interference .

- Meta-Analysis : Compare data with structurally related oxadiazoles (e.g., WIN 63843 or BAY87-2243) to identify conserved pharmacophores .

Q. What strategies optimize the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.